methylsulfanium
Description
Fundamental Principles of Sulfonium (B1226848) Chemistry and Their Relevance
Sulfonium compounds are characterized by a positively charged sulfur atom bonded to three organic substituents, with the general formula [SR₃]⁺. sumitomo-chem.co.jp These species are typically prepared as salts with a non-nucleophilic counter-anion. The geometry of sulfonium ions is pyramidal, and if the three substituents are different, the ion is chiral and can be resolved into stable enantiomers. sumitomo-chem.co.jp This stereochemical stability is a key feature that has been exploited in asymmetric synthesis.
The reactivity of sulfonium salts is largely dictated by the nature of the substituents on the sulfur atom. A primary mode of reactivity involves their role as precursors to sulfur ylides. Deprotonation of a sulfonium salt with a suitable base generates a sulfur ylide, a neutral species with adjacent positive and negative charges. These ylides are highly valuable in carbon-carbon bond-forming reactions, most notably the Johnson-Corey-Chaykovsky reaction for the synthesis of epoxides from ketones and aldehydes. sumitomo-chem.co.jp
The synthesis of sulfonium salts is most commonly achieved through the S-alkylation of thioethers with alkyl halides. sumitomo-chem.co.jp For instance, the reaction of dimethyl sulfide (B99878) with an alkyl halide yields a trimethylsulfonium (B1222738) salt. The choice of the alkylating agent and the reaction conditions can be tuned to control the reactivity and selectivity of the process.
Historical Trajectories and Modern Resurgence in Methylsulfanium Research
The study of sulfonium compounds has a rich history dating back to the early 20th century. A significant milestone was the preparation of the first optically active sulfonium salts in 1900, which was a seminal discovery in the field of stereochemistry. In the biological realm, the discovery of S-adenosylmethionine (SAM), a naturally occurring this compound derivative, highlighted its crucial role as a primary methyl group donor in numerous biochemical pathways. ymdb.ca
While early research laid the groundwork, the synthetic potential of sulfonium salts, particularly vinylsulfonium salts, remained largely unexplored for several decades. A resurgence of interest occurred in the 1960s, with pioneering work demonstrating their utility as annulation agents for the synthesis of cyclopropanes. thieme-connect.com This period marked the beginning of a new era for sulfonium chemistry, as researchers began to uncover the diverse reactivity of these compounds.
In recent years, there has been a significant renaissance in this compound research, driven by the need for more efficient and selective synthetic methods. This has led to the development of novel reagents and catalytic systems that have expanded the synthetic chemist's toolkit.
Current Research Frontiers and Emerging Paradigms for this compound Compounds
The contemporary landscape of this compound chemistry is characterized by the exploration of novel reactivity patterns and applications in catalysis. Researchers are pushing the boundaries of what is possible with these versatile reagents, leading to the development of innovative synthetic strategies.
One of the most exciting new frontiers is the use of sulfonium salts in photoredox catalysis . The light-mediated reduction of sulfonium salts can generate highly reactive radical species. researchgate.net For instance, triarylsulfonium salts can be used as precursors for aryl radicals under mild, photocatalytic conditions. researchgate.net This approach has been successfully applied to the late-stage functionalization of complex molecules, a critical challenge in medicinal chemistry and drug discovery. mpg.de
Polyene cyclizations initiated by electrophilic sulfur species represent another major area of advancement. Alkyldisulfanium salts have been developed as effective sources of electrophilic this compound cations. thieme-connect.comthieme-connect.de These reagents can trigger cascade cyclizations of polyenes to construct complex polycyclic frameworks, which are common structural motifs in natural products. thieme-connect.comthieme-connect.de
The table below summarizes some recent research findings in this compound-mediated polyene cyclizations.
| Initiator/Precursor | Polyene Substrate | Product Type | Yield (%) | Reference |
| Methyldisulfanium salt | Homogeranylbenzene | Octahydrophenanthrene | Modest | thieme-connect.com |
| Ethyldisulfanium salt | Polyene 123 | Octahydrophenanthrene 124 | 16-52 | thieme-connect.de |
| 3,3,3-trifluoropropylsulfanium salt | Polyene 123 | Octahydrophenanthrene 126 | 16-52 | thieme-connect.de |
Furthermore, aryl sulfonium salts are gaining prominence in transition-metal-catalyzed cross-coupling reactions . They have been shown to be excellent coupling partners, in some cases outperforming traditional aryl halides and triflates. mpg.derwth-aachen.de This has opened up new avenues for the construction of carbon-carbon and carbon-heteroatom bonds.
The concept of reductant upconversion has also been applied to sulfonium salt chemistry. This strategy allows for the generation of potent reductants from weaker ones, which can then reduce sulfonium salts to generate aryl radicals for addition to heteroarenes without the need for a catalyst or light. rwth-aachen.ded-nb.info
Finally, the development of novel sulfonium salts as bioisosteres is an emerging paradigm. For example, bicyclo[1.1.1]pentane sulfonium salts have been synthesized and shown to be effective bioisosteres of aryl sulfonium salts, with potential applications in medicinal chemistry. rwth-aachen.de
Structure
3D Structure
Properties
CAS No. |
17302-63-5 |
|---|---|
Molecular Formula |
CH5S+ |
Molecular Weight |
49.12 g/mol |
IUPAC Name |
methylsulfanium |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/p+1 |
InChI Key |
LSDPWZHWYPCBBB-UHFFFAOYSA-O |
SMILES |
C[SH2+] |
Canonical SMILES |
C[SH2+] |
Other CAS No. |
17302-63-5 |
Synonyms |
Methylsulfide anion |
Origin of Product |
United States |
Theoretical Frameworks and Computational Methodologies for Methylsulfanium Systems
Quantum Chemical Approaches to Methylsulfanium Structure and Energetics
Quantum chemistry provides a powerful lens for investigating the fundamental properties of molecules like this compound at the electronic level. nih.gov By solving the Schrödinger equation, these methods can predict a wide range of molecular characteristics, including three-dimensional structures, energies, and spectroscopic properties. nih.gov The insights gained from these calculations are crucial for understanding the stability, reactivity, and bonding within the this compound cation.
Density Functional Theory (DFT) Applications in this compound Bonding and Stability
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. fiveable.mewikipedia.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a more manageable quantity. wikipedia.orgtaylor.edu This approach allows for the investigation of the electronic structure and stability of systems like this compound.
DFT calculations are instrumental in optimizing the geometry of this compound, predicting its most stable three-dimensional arrangement of atoms. fiveable.me The theory can also provide insights into the nature of the chemical bonds within the ion by analyzing molecular orbital energies and atomic charge distributions. mdpi.com Furthermore, by incorporating information about the gradient of the electron density, as in Generalized Gradient Approximations (GGAs), DFT can effectively describe systems with varying electron densities, which is relevant for understanding the bonding in this compound. fiveable.me The choice of functional and basis set is critical for obtaining accurate results, with combinations like B3LYP/6-311++G(d,p) being commonly used for structural and vibrational analyses of organic molecules. mdpi.com The inclusion of dispersion corrections in DFT calculations is often necessary to accurately model noncovalent interactions, which can play a role in the stability of this compound in different environments. mdpi.com
Table 1: Representative DFT Functionals and Their Applications
| Functional Family | Abbreviation | Key Characteristics | Typical Applications in this compound Studies |
| Generalized Gradient Approximation | GGA (e.g., PBE) | Incorporates the gradient of the electron density, improving upon the local density approximation. fiveable.me | Geometry optimization, prediction of stable structures. fiveable.me |
| Hybrid Functionals | B3LYP | Mixes a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. | Calculation of molecular orbital energies, atomic charges, and reaction mechanisms. mdpi.comcolumbia.edu |
| Dispersion-Corrected Functionals | DFT-D (e.g., wB97XD) | Includes empirical corrections to account for van der Waals interactions. mdpi.comresearchgate.net | Studies of intermolecular interactions and stability in condensed phases. mdpi.com |
| Meta-GGA Functionals | M06-2X | Incorporates the kinetic energy density in addition to the density and its gradient. | High-accuracy thermochemical calculations and noncovalent interactions. |
Ab Initio and Post-Hartree-Fock Methods for Electronic Structure Elucidation of this compound
Ab initio methods, meaning "from first principles," are a class of quantum chemistry techniques that solve the electronic Schrödinger equation without empirical parameters. wikipedia.org The foundational ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but neglects the detailed correlation between the motions of individual electrons. wikipedia.orggithub.io
To achieve higher accuracy, post-Hartree-Fock methods are employed. These methods build upon the Hartree-Fock solution to include electron correlation effects, which are crucial for a precise description of molecular properties. github.iofiveable.me Important post-Hartree-Fock methods include:
Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock system. fiveable.me MP2, the second-order correction, is a widely used and computationally efficient way to incorporate electron correlation.
Configuration Interaction (CI): CI methods systematically improve upon the Hartree-Fock wavefunction by including contributions from excited electronic states. fiveable.me
Coupled Cluster (CC) Theory: Generally considered the "gold standard" in quantum chemistry, coupled cluster methods provide highly accurate results for energies and molecular properties, though at a significant computational cost. chemrxiv.org
These high-level calculations are essential for obtaining benchmark data on the structure and energetics of this compound, providing a reference against which more approximate methods like DFT can be compared. For instance, post-Hartree-Fock methods are necessary to accurately predict the energy of isomers where the Hartree-Fock method alone might fail to identify a stable structure. wikipedia.org
Computational Predictions of this compound Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which serve as experimental fingerprints. Quantum chemical calculations can predict various spectroscopic parameters, including:
Vibrational Frequencies (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, it is possible to predict the vibrational frequencies of this compound. These theoretical spectra can be compared with experimental data to confirm the structure of the ion. researchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The chemical environment of each nucleus in this compound determines its NMR chemical shift. Quantum chemical methods can accurately predict these shifts, aiding in the structural elucidation of the molecule and its derivatives. mdpi.com
The accuracy of these predictions is highly dependent on the level of theory and the basis set used. For instance, density functional perturbation theory (DFPT) is a powerful tool for efficiently calculating properties like phonon frequencies. fiveable.me Relativistic effects, which can be significant for heavier atoms like sulfur, may also need to be considered for highly accurate predictions of NMR parameters. mdpi.com
Molecular Dynamics Simulations of this compound Interactions
While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, revealing how molecules move and interact over time. uiuc.edunih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms, providing insights into conformational changes, intermolecular interactions, and binding processes. uiuc.edu
Intermolecular Interactions and Binding Affinities of this compound Complexes
The interactions between this compound and other molecules are fundamental to its chemical and biological roles. These interactions are often non-covalent and include hydrogen bonds, electrostatic interactions, and van der Waals forces. bmglabtech.com MD simulations can provide a detailed, atom-level picture of these interactions. dovepress.com
A key application of MD simulations is the prediction of binding affinity, which quantifies the strength of the interaction between two molecules. bmglabtech.combiorxiv.org By simulating the process of two molecules coming together to form a complex, it is possible to calculate the free energy of binding. This information is critical in fields like drug discovery, where the goal is to design molecules that bind strongly and specifically to a biological target. biorxiv.org The analysis of intermolecular interactions in MD simulations can also reveal the key residues or functional groups responsible for binding, providing valuable information for the design of new molecules with improved binding properties. nih.govmdpi.com
Solvation Effects on this compound Systems Through Molecular Dynamics
Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in a solvent, providing a dynamic picture of the interactions between the solute and the surrounding solvent molecules. galaxyproject.orgbonvinlab.org For ionic species like the this compound cation, solvation plays a crucial role in its stability, reactivity, and spectroscopic properties.
MD simulations of ions in solution typically involve placing the ion in a box of solvent molecules and calculating the forces between all atoms over time using a force field. galaxyproject.org The resulting trajectory provides detailed information about the structure of the solvation shell, the dynamics of solvent exchange, and the free energy of solvation. rsc.org For instance, simulations can reveal the number of solvent molecules in the first and second solvation shells of the this compound cation and their average orientation. The choice of water model (e.g., TIP3P, SPC/E) is critical for accurately representing the properties of the aqueous solvent. bonvinlab.org
Recent advancements have enabled the inclusion of solvent effects in quantum chemistry calculations, providing a more accurate description of the electronic structure of solvated molecules. thequantuminsider.com One such approach is the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), which models the solvent as a continuous dielectric medium. thequantuminsider.com This hybrid quantum-classical approach has been successfully applied to simulate solvated molecules on quantum computers, paving the way for highly accurate studies of systems like this compound in solution. thequantuminsider.com
A study on the H₃S⁺ cation, a minimal model for the sulfonium (B1226848) cation, using quantum computing simulations has provided insights into its electronic structure and photodissociation in the gas phase. rsc.orgnih.gov These calculations can be extended to include solvent effects, which are known to influence photochemical processes. nih.gov The interaction with solvent molecules can alter the potential energy surfaces of the ground and excited states, potentially changing the favored fragmentation pathways.
The free energy of solvation is a key thermodynamic quantity that can be calculated from MD simulations using methods like thermodynamic integration. arxiv.org This value is crucial for understanding the partitioning of this compound derivatives between different phases and for predicting their bioavailability. Coarse-grained models, where groups of atoms are represented as single particles, can offer a computationally less expensive alternative to all-atom simulations for calculating solvation free energies, particularly for larger systems. arxiv.org
Predictive Modeling and Chemoinformatics for Novel this compound Compounds
Predictive modeling and chemoinformatics are becoming indispensable tools in the design of new molecules with desired properties. These computational approaches can significantly accelerate the discovery of novel methylsulfonium compounds with specific biological activities or chemical functionalities.
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the key molecular descriptors that influence the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. nih.govresearchgate.net
While specific QSAR studies on this compound derivatives are not abundant in the literature, the methodology has been widely applied to other sulfur-containing compounds, such as sulfonamides and thiourea (B124793) derivatives, demonstrating its applicability to this class of molecules. nih.govnih.govacs.org In a typical QSAR study, a set of molecules with known activities is used to build the model. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.
Multiple Linear Regression (MLR) is a common statistical method used to build QSAR models. nih.gov The goal is to find a linear equation that best correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). The quality of a QSAR model is assessed using various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE). nih.gov
For example, a QSAR study on a series of anticancer sulfur-containing compounds revealed that properties like mass, polarizability, electronegativity, and van der Waals volume were important predictors of their activity. nih.govnih.gov The resulting QSAR models can provide valuable insights into the structure-activity relationships of these compounds, which can then be extrapolated to guide the design of novel this compound derivatives with desired biological activities.
| Descriptor Category | Examples of Descriptors | Potential Influence on this compound Activity |
| Constitutional | Molecular weight, number of sulfur atoms | Overall size and composition of the molecule |
| Topological | Connectivity indices, shape indices | Molecular branching and shape |
| Geometrical | van der Waals volume, surface area | Steric interactions with biological targets |
| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Electrostatic interactions and reactivity |
This table presents a hypothetical application of QSAR descriptor categories to this compound derivatives based on general QSAR principles.
Machine Learning Applications in this compound Design and Prediction
Machine learning (ML) encompasses a broad range of algorithms that can learn from data and make predictions. mdpi.comnih.gov In the context of molecular design, ML models can be trained on large datasets of chemical structures and their properties to predict the properties of new molecules. acs.orgacs.org
Generative models, such as variational autoencoders (VAEs) and recurrent neural networks (RNNs), can learn the underlying patterns in a dataset of molecules and generate new molecular structures with desired properties. mdpi.com For instance, a generative model could be trained on a library of known bioactive sulfonium compounds to generate novel this compound derivatives with a high probability of being active.
Reinforcement learning (RL) is another powerful ML technique that can be used for inverse molecular design. acs.org In an RL framework, a "virtual" agent learns to design molecules with specific properties by receiving rewards or penalties based on the predicted properties of the generated molecules. This approach can be used to navigate the vast chemical space and identify promising this compound candidates for a particular application.
Predictive ML models, such as graph neural networks (GNNs), can be used to predict various properties of this compound compounds, including their bioactivity, toxicity, and physicochemical properties. acs.org These models take the molecular graph as input and learn to predict the desired property. The adoption of computational modeling and machine learning is expected to accelerate the design of sulfonium-based polymers by enabling the prediction of structure-activity relationships. acs.org
Reaction Pathway Analysis and Transition State Identification for this compound Chemistry
Understanding the mechanisms of chemical reactions involving this compound is crucial for controlling their outcomes and for designing new synthetic methodologies. Computational chemistry provides a powerful toolkit for mapping reaction landscapes and identifying key intermediates and transition states.
Computational Mapping of this compound Reaction Landscapes
The reaction landscape, or potential energy surface (PES), provides a comprehensive picture of all possible reaction pathways, including intermediates and transition states. hokudai.ac.jp Computational methods can be used to systematically explore the PES of reactions involving this compound, revealing novel reaction pathways and providing insights into the factors that control selectivity.
The Artificial Force Induced Reaction (AFIR) method is a powerful technique for automatically exploring reaction pathways. hokudai.ac.jp In the AFIR method, an artificial force is applied between two molecular fragments to induce a chemical reaction, allowing for the discovery of unexpected reaction pathways. This method has been applied to a wide range of chemical reactions and could be used to explore the reactivity of the this compound cation with various nucleophiles.
Mechanistic Insights from Quantum Chemical Studies of this compound Transformations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for obtaining detailed mechanistic insights into chemical reactions. nih.gov These methods can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states with high accuracy.
A theoretical study of the S-adenosylmethionine (AdoMet) catalyzed methylation of adenine (B156593) used trimethylsulfonium (B1222738) as a model for AdoMet. pnas.org This study provided a detailed picture of the SN2 methyl transfer reaction, including the structure of the transition state and the activation energy. The calculations showed that the activated methyl group is planar and "floats" between the sulfur and the attacking nitrogen in the transition state. pnas.org Such studies are directly relevant to understanding the reactivity of the this compound cation as a methylating agent.
Quantum chemical studies on the gas-phase reactions of related sulfur compounds, such as S-methyl methanesulfinothioate, have elucidated the mechanisms of their reactions with atmospheric radicals. researchgate.netacs.org These studies have identified both hydrogen abstraction and addition-elimination pathways, providing a framework for understanding the potential atmospheric chemistry of volatile this compound derivatives.
The photodissociation of the H₃S⁺ cation has been studied using quantum chemistry simulations on a quantum processor. rsc.orgnih.gov These calculations revealed the occurrence of both homolytic and heterolytic fragmentation pathways, providing fundamental insights into the photochemistry of sulfonium cations. rsc.org
| Computational Method | Information Gained about this compound Chemistry |
| Molecular Dynamics (MD) | Solvation structure, dynamics of solvent exchange, free energy of solvation. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Accurate electronic structure of this compound in a solvated environment. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular structure and biological activity of this compound derivatives. |
| Machine Learning (ML) | Prediction of properties and generation of novel this compound structures. |
| Artificial Force Induced Reaction (AFIR) | Automated exploration of reaction pathways involving this compound. |
| Density Functional Theory (DFT) | Geometries, energies, and properties of reactants, products, and transition states in this compound reactions. |
This table summarizes the application of various computational methods to the study of this compound and its derivatives.
Synthetic Strategies and Biosynthetic Pathways of Methylsulfanium Containing Compounds
Chemical Synthesis of Methylsulfonium Cations and Derivatives
The generation of methylsulfonium cations in a laboratory setting is a cornerstone of organosulfur chemistry. These charged species are typically prepared through the direct alkylation of neutral sulfur compounds and serve as valuable intermediates in a variety of synthetic transformations.
The most direct and common method for synthesizing methylsulfonium salts is through the electrophilic alkylation of thioethers (sulfides). oaepublish.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the thioether acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent. oaepublish.comsioc-journal.cn The thioether's lone pair of electrons forms a new carbon-sulfur bond, resulting in the positively charged sulfonium (B1226848) cation.
A classic example is the reaction between dimethyl sulfide (B99878) and iodomethane (B122720), which yields trimethylsulfonium (B1222738) iodide. oaepublish.com
(CH₃)₂S + CH₃I → (CH₃)₃S⁺I⁻
The choice of the alkylating agent is crucial and influences the reaction rate and efficiency. Stronger electrophiles lead to faster reactions. While alkyl halides like iodomethane are commonly used, more powerful methylating agents such as methyl trifluoromethanesulfonate (B1224126) ("methyl triflate") can significantly enhance the rate and irreversibility of the S-methylation. oaepublish.com For less reactive alkyl halides, the addition of silver salts, like silver tetrafluoroborate, can accelerate the reaction by precipitating the halide and generating a more reactive electrophilic species. oaepublish.com
The reaction is not limited to simple alkyl halides. A variety of alkylating agents can be employed, including tosylates and even alcohols under acidic conditions. organic-chemistry.org The general applicability of this method allows for the synthesis of a wide array of sulfonium salts with diverse substitution patterns.
| Reactants | Alkylating Agent | Product |
| Dimethyl sulfide | Iodomethane | Trimethylsulfonium iodide |
| Thioether | Alkyl Halide | Alkylsulfonium Halide |
| Thioether | Methyl Trifluoromethanesulfonate | Methylsulfonium Triflate |
| Thioether | Alcohol (with acid) | Alkylsulfonium Salt |
This table summarizes common electrophilic alkylation reactions for the formation of methylsulfonium cations.
Methylsulfonium species are not just stable products but are also pivotal reactive intermediates in a range of organic reactions. Their utility stems from the electron-deficient nature of the sulfonium group, which makes adjacent protons acidic and turns the sulfur moiety into an excellent leaving group. wikipedia.orgthieme-connect.com
Sulfur Ylides in the Corey-Chaykovsky Reaction: One of the most prominent applications is the in-situ generation of sulfur ylides from methylsulfonium salts. organic-chemistry.orgadichemistry.com By treating a trimethylsulfonium salt with a strong base (e.g., sodium hydride), a proton on one of the methyl groups is abstracted to form dimethylsulfonium methylide. adichemistry.com This ylide is a key reagent in the Corey-Chaykovsky reaction, where it acts as a nucleophile that attacks carbonyls, imines, or enones. organic-chemistry.orgwikipedia.org The initial nucleophilic addition is followed by an intramolecular SN2 reaction, where the sulfonium group is displaced to form a three-membered ring. wikipedia.org This method is widely used for the synthesis of:
Epoxides (from aldehydes or ketones) wikipedia.orgadichemistry.com
Aziridines (from imines) wikipedia.org
Cyclopropanes (from α,β-unsaturated carbonyl compounds) organic-chemistry.orgadichemistry.com
The choice between dimethylsulfonium methylide and the related dimethylsulfoxonium methylide (Corey's ylide) can influence the regioselectivity of the reaction with enones. Unstabilized ylides like dimethylsulfonium methylide typically favor direct 1,2-addition to the carbonyl group to form epoxides, whereas stabilized ylides tend to undergo 1,4-conjugate addition to yield cyclopropanes. adichemistry.compku.edu.cn
The Pummerer Reaction and Thionium (B1214772) Ion Intermediates: Methylsulfonium species are also key intermediates in the Pummerer rearrangement and related reactions. nih.govacs.org In the classic Pummerer reaction, a sulfoxide (B87167) is activated by an electrophile (like acetic anhydride), forming an acyloxysulfonium salt. acs.org Abstraction of an α-proton generates a sulfur ylide, which then rearranges to a thionium ion (an α-sulfanyl carbocation). This highly electrophilic intermediate is then trapped by a nucleophile. acs.orgthieme-connect.de While the starting material is a sulfoxide, the reaction proceeds through a sulfonium intermediate. In "interrupted" Pummerer reactions, a nucleophile can directly attack the initially formed sulfonium species at the sulfur atom, leading to a different set of products and expanding the synthetic utility of this transformation. thieme-connect.comnih.govacs.org These reactions enable the formation of α-functionalized sulfides from sulfoxides, representing a powerful umpolung (reactivity inversion) strategy. acs.org
| Reaction Name | Key Intermediate Derived from Methylsulfonium | Primary Products |
| Corey-Chaykovsky Reaction | Dimethylsulfonium methylide (Sulfur ylide) | Epoxides, Aziridines, Cyclopropanes |
| Pummerer Rearrangement | Acyloxysulfonium ion / Thionium ion | α-Functionalized sulfides |
This table highlights the role of methylsulfanium-derived intermediates in key organic reactions.
Polyene cyclizations are powerful, complexity-generating reactions in organic synthesis, mimicking the biosynthetic pathways of terpenes and steroids. thieme-connect.de These reactions are typically initiated by an electrophile that attacks a terminal double bond, triggering a cascade of ring-forming C-C bond formations. thieme-connect.deoup.com
While proton acids (H⁺) are the classic initiators, other electrophilic species can also serve this role. The initiation of polyene cyclizations by electrophilic sulfur species, such as a sulfenium ion (RS⁺), has been demonstrated to be an effective strategy. thieme-connect.deoup.com In this process, the sulfenium ion attacks a terminal alkene to form a three-membered thiiranium ion. This strained, positively charged ring then opens, generating a carbocation that propagates the cyclization cascade until it is terminated by a nucleophile. thieme-connect.de
Although direct initiation by a discrete this compound (CH₃S²⁺) species is not a common named reaction, the underlying principle applies. The generation of a highly electrophilic sulfur species that can polarize or add to a double bond is the key step. For instance, a methylsulfonium salt could, under specific conditions, act as a source of an electrophilic sulfur species capable of initiating such a cascade. The resulting thioether moiety from a sulfenium-initiated cyclization can be a synthetically useful handle, allowing for subsequent functional group transformations. thieme-connect.de The development of catalytic, enantioselective versions of these sulfenium-ion-initiated cyclizations highlights the synthetic potential of this approach for building complex polycyclic structures. thieme-connect.deoup.com
Achieving stereocontrol in reactions involving this compound intermediates is a significant goal in synthetic chemistry. This can be approached in two main ways: by using chiral reagents to influence the stereochemical outcome of a reaction involving a this compound intermediate, or by synthesizing chiral sulfonium salts themselves.
Asymmetric Corey-Chaykovsky Reaction: A prominent example of the first approach is the development of asymmetric versions of the Corey-Chaykovsky reaction. organic-chemistry.orgwikipedia.org By using a chiral sulfide as a precursor, a chiral sulfonium salt and subsequently a chiral sulfur ylide can be generated. When this chiral ylide reacts with a prochiral ketone or aldehyde, it can transfer a methylene (B1212753) group in an enantioselective manner, producing chiral epoxides. organic-chemistry.org This method relies on the chiral environment of the ylide to direct the approach to the carbonyl, thereby controlling the stereochemistry of the newly formed epoxide ring.
Stereoselective Pummerer Reactions: Stereoselectivity has also been achieved in Pummerer-type reactions. acs.org While classic Pummerer reactions often lead to racemization at the α-carbon, specific conditions and reagents have been developed to achieve chirality transfer from a chiral sulfoxide to the α-carbon of the product via the intermediate sulfonium species. acs.org
Synthesis of Chiral Sulfonium Salts: The direct synthesis of stereochemically stable, chiral-at-sulfur sulfonium salts is another important area. These compounds can serve as chiral auxiliaries or be incorporated into target molecules. The stereoselective synthesis of lamivudine, for example, has been reported to involve a methylsulfonium intermediate in a key glycosylation step. wikipedia.org The inherent chirality of sulfonium centers, which can exist as stable enantiomers if the three sulfur substituents are different, provides a basis for their use in asymmetric synthesis.
Biosynthetic Elucidation of Naturally Occurring this compound Compounds
In nature, the this compound group is most famously represented by S-Adenosylmethionine (SAM), a ubiquitous and vital molecule in all forms of life. Its biosynthesis is a highly controlled enzymatic process.
S-Adenosylmethionine (SAM or AdoMet) is the primary biological methyl group donor, involved in the methylation of DNA, proteins, lipids, and other metabolites. pku.edu.cn It is synthesized from L-methionine and adenosine (B11128) 5'-triphosphate (ATP). oaepublish.comadichemistry.com
The enzyme responsible for this transformation is Methionine Adenosyltransferase (MAT), also known as S-Adenosylmethionine Synthetase. oaepublish.comadichemistry.com The reaction mechanism is an unusual nucleophilic attack of the sulfur atom of methionine on the 5'-carbon of the adenosine moiety of ATP. This is a rare example in biology of ATP being cleaved to release all three of its phosphate (B84403) groups (as pyrophosphate, PPi, and inorganic phosphate, Pi). organic-chemistry.org
The Enzymatic Reaction: L-methionine + ATP → S-Adenosylmethionine + PPi + Pi
The MAT enzyme catalyzes this reaction by bringing the two substrates, methionine and ATP, into close proximity within its active site. adichemistry.com The enzyme facilitates the SN2 attack of the methionine sulfur on the C5' atom of the ribose ring of ATP, with the triphosphate chain acting as the leaving group. pku.edu.cn The reaction is energetically driven by the subsequent hydrolysis of the released pyrophosphate. The result is the formation of a chiral sulfonium center, with the enzyme exclusively producing the biologically active (-)-epimer of SAM. rsc.org
Mammals have two distinct genes that code for MAT, resulting in different isoenzymes. One is expressed primarily in the liver, the main site of SAM synthesis and consumption, while the other is found in all tissues. adichemistry.com The regulation of MAT activity is crucial for maintaining cellular methylation potential and is linked to various physiological and pathological states. oaepublish.comadichemistry.com
Biosynthetic Pathways of this compound-Containing Glucosinolates
Glucosinolates (GSLs) are sulfur-rich secondary metabolites characteristic of the Brassicales order. nih.gov Their biosynthesis is a multi-stage process that begins with amino acids. nih.gov For aliphatic glucosinolates, which include the well-studied methylsulfinylalkyl types like glucoraphanin (B191350), the precursor is typically methionine. nih.gov
The biosynthesis can be divided into three main phases:
Amino Acid Chain Elongation: The side chain of methionine is extended through a series of reactions involving the insertion of methylene groups. This process is cyclical and involves enzymes such as methylthioalkylmalate synthases (MAM), isopropylmalate isomerases (IPMI), and isopropylmalate dehydrogenases (IPMDH). nih.govnih.gov
Formation of the Core Glucosinolate Structure: The chain-elongated amino acid is converted into the basic glucosinolate structure. This begins with the oxidation of the amino acid to an aldoxime, a reaction catalyzed by cytochrome P450 enzymes of the CYP79 family (e.g., CYP79F1 for elongated methionine derivatives). srce.hrnih.gov The aldoxime is further processed by CYP83 enzymes, conjugated with a sulfur donor (glutathione), and cleaved to form a thiohydroximate. revista-agroproductividad.org This intermediate is then glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase (S-GT) and subsequently sulfated by a sulfotransferase (SOT) to yield the final desulfoglucosinolate and then the core glucosinolate structure. revista-agroproductividad.orgmdpi.com
Side-Chain Modification: Following the formation of the core structure, the side chain undergoes further modifications. nih.gov A key modification for the compounds of interest is the S-oxidation of the methylsulfanyl group (–S–CH₃) to a methylsulfinyl group (–S(=O)–CH₃). nih.govsrce.hr This step is catalyzed by specific flavin-monooxygenases. srce.hr For example, glucoraphanin [(R/S)-4-(methylsulfinyl)-butyl glucosinolate] is formed from its precursor, glucoerucin (B1204559) (4-methylsulfanylbutyl GSL), via this oxidation. mdpi.comnih.gov
This sequence creates the diversity of glucosinolates found in nature, with the side-chain modifications being crucial for their biological activities. revista-agroproductividad.orgmdpi.com
Characterization of this compound-Metabolizing Enzymes (e.g., Methyltransferases)
The enzymes that metabolize methyl-sulfur groups are critical for the biosynthesis and modification of these compounds. Key enzyme families include methyltransferases and monooxygenases.
Methyltransferases: These enzymes catalyze the transfer of a methyl group, typically from the donor S-adenosyl-L-methionine (SAM), which is itself a this compound compound. In the context of glucosinolate biosynthesis, methyltransferases can be involved in modifying the side chain. For example, Indole (B1671886) Glucosinolate O-Methyltransferases (IGMTs) are involved in the modification of indole glucosinolates. researchgate.net While not directly creating a sulfonium ion in the final product, they are part of the broader metabolism of methylated natural products. Halide methyltransferases (HOLs), such as AtHOL1 from Arabidopsis thaliana, are S-adenosyl-L-methionine-dependent methyltransferases that have been shown to methylate breakdown products of glucosinolates. researchgate.netjst.go.jp
Flavin-Monooxygenases (FMOs): The S-oxidation step in the biosynthesis of methylsulfinylalkyl glucosinolates is catalyzed by a specific family of FMOs. nih.govresearchgate.net In Arabidopsis, the GS-OX locus contains genes encoding these enzymes, such as FMOGS-OX1, which is responsible for converting methylthioalkylglucosinolates to methylsulfinylalkylglucosinolates. srce.hr Loss-of-function mutations in certain FMOGS-OX genes lead to a significant reduction in the levels of oxidized glucosinolates, confirming their essential role in this final modification step. frontiersin.org
The characterization of these enzymes involves determining their substrate specificity, kinetic parameters (Kₘ and kₖₐₜ), and localization within the cell. oup.com For instance, studies on the benzoxazinoid pathway in maize characterized the dioxygenase BX6 and the methyltransferase BX7, determining their kinetic values and confirming their roles in converting DIBOA-glc to DIMBOA-glc. oup.com
| Enzyme Family | Function in Methyl-Sulfur Compound Metabolism | Example(s) |
| Methyltransferases | Transfer of a methyl group from a donor (e.g., SAM) to a substrate. | Indole Glucosinolate O-Methyltransferases (IGMTs), Halide Methyltransferases (HOLs) researchgate.netresearchgate.net |
| Flavin-Monooxygenases | Catalyze the S-oxidation of methylsulfanyl groups to methylsulfinyl groups. | FMOGS-OX family (e.g., FMOGS-OX1, FMOGS-OX5) srce.hrfrontiersin.org |
| Cytochrome P450s | Catalyze the initial oxidation of amino acid precursors in the core GSL pathway. | CYP79F1, CYP83A1 frontiersin.org |
Metabolic Pathway Engineering for Enhanced Production of this compound Derivatives
Metabolic engineering offers powerful strategies to enhance the production of valuable plant-derived compounds, like methylsulfinylalkyl glucosinolates, by modifying an organism's genetic and regulatory processes. nih.govresearchgate.net This can involve optimizing native pathways or transferring entire pathways into more manageable host organisms. nih.gov The goal is to create "cell factories" capable of producing high-value chemicals in a cost-effective and scalable manner. ku.dk
Approaches in metabolic engineering for glucosinolate production include:
Modulating the expression of key biosynthetic genes.
Inhibiting competing metabolic pathways to redirect precursors toward the desired product.
Increasing the availability of precursor amino acids. nih.gov
Transferring biosynthetic pathways to heterologous hosts. nih.gov
Heterologous Expression Systems for Biosynthesis of this compound Compounds
Heterologous expression—the introduction of a biosynthetic pathway into a foreign host—is a cornerstone of modern biotechnology. nih.gov It allows for the production of complex natural products without relying on their native plant sources. Common hosts include bacteria like Escherichia coli and yeasts like Saccharomyces cerevisiae, which offer rapid growth and well-established genetic tools. researchgate.netasm.org
The entire pathway for glucoraphanin (a methylsulfinylbutyl glucosinolate), which involves up to 13 genes, has been successfully transferred into Nicotiana benthamiana. researchgate.net More recently, efforts have focused on microbial hosts.
Escherichia coli : Researchers have successfully engineered E. coli to produce benzylglucosinolate and have achieved production of dihomomethionine, a key precursor for glucoraphanin. ku.dkasm.org
Saccharomyces cerevisiae : Yeast is an attractive host due to its eukaryotic nature, which can be advantageous for expressing plant-derived enzymes like cytochrome P450s. A versatile platform for integrating large, multi-gene pathways into the yeast genome has been developed, leading to the successful production of indole and benzyl (B1604629) glucosinolates. ku.dkasm.org
These efforts demonstrate the feasibility of using microbial cell factories for the de novo production of complex glucosinolates. ku.dk However, achieving commercially viable yields often requires significant optimization of the host strain and the expression of the pathway genes. asm.org
| Host Organism | Advantages for Heterologous Expression | Examples of Produced Compounds |
| Escherichia coli | Rapid growth, well-understood genetics, numerous genetic tools. | Benzylglucosinolate, Dihomomethionine ku.dkasm.org |
| Saccharomyces cerevisiae | Eukaryotic system (better for some plant enzymes), GRAS status, robust for industrial fermentation. | Indole glucosinolates, Benzylglucosinolate ku.dkasm.org |
| Nicotiana benthamiana | Plant-based system, suitable for transient expression and pathway prototyping. | 4-methylsulfinylbutylglucosinolate (Glucoraphanin) researchgate.net |
Rational Design of Enzymatic Cascades for this compound Production
To optimize the output from engineered metabolic pathways, scientists employ rational design to create highly efficient enzymatic cascades. nih.gov An enzymatic cascade is a series of reactions where the product of one enzyme becomes the substrate for the next. rsc.org This mimics nature's biosynthetic pathways but allows for precise control and optimization. nih.gov
Key strategies for designing effective enzymatic cascades include:
Enzyme Engineering: Individual enzymes in the pathway can be modified through protein engineering (e.g., directed evolution or structure-guided design) to enhance their activity, stability, or specificity for non-natural substrates. rsc.orgnih.gov
Stoichiometric Balancing: The expression levels of each enzyme in the cascade can be precisely tuned to avoid metabolic bottlenecks, where a slow reaction limits the entire pathway's output. mdpi.com This involves using promoters of varying strengths to balance the concentration of each enzyme according to its specific activity. mdpi.com
By combining these rational design principles, it is possible to construct robust and highly productive artificial pathways for synthesizing complex molecules like methylsulfur-containing glucosinolates in heterologous hosts. nih.govacs.org
Reactivity, Reaction Mechanisms, and Catalytic Roles of Methylsulfanium Compounds
Mechanistic Investigations of Methyl Transfer Reactions Involving Methylsulfanium
Methyl transfer reactions from this compound salts are fundamental processes with significant applications in synthesis. Understanding the mechanisms of these reactions is crucial for controlling their outcomes and designing new synthetic methodologies.
The primary reaction pathway for methyl transfer from a this compound salt is nucleophilic substitution. wikipedia.org In this reaction, a nucleophile attacks the methyl group, leading to the displacement of a neutral dialkyl sulfide (B99878) leaving group. The general form of this reaction involves an electron-rich nucleophile (Nuc:) attacking the substrate (R-LG), where the leaving group (LG) departs with a pair of electrons. wikipedia.org
The mechanism of this displacement can vary, often falling between the classic bimolecular (SN2) and unimolecular (SN1) pathways, depending on the structure of the sulfonium (B1226848) salt, the nucleophile, and the reaction conditions. nih.gov For instance, the reaction of (4-Methoxybenzyl)dimethylsulfonium chloride with various nucleophiles showcases this mechanistic diversity. With the neutral nucleophile pyridine-d(5), the reaction proceeds through a mixed SN1/SN2 mechanism. nih.gov However, with anionic nucleophiles like azide (N₃⁻) and sulfite (SO₃²⁻), the mechanism is influenced by the presence of external salts. nih.gov At high concentrations of these nucleophiles, displacement occurs via a preassociation-concerted mechanism, where the nucleophile associates with the substrate before the displacement step. nih.gov
These nucleophilic substitution reactions are common in organic chemistry and typically involve the attack of a nucleophile on a saturated aliphatic carbon. wikipedia.org In the context of this compound, the electrophile is the methyl carbon, and the leaving group is a dialkyl sulfide.
The kinetics and thermodynamics of methyl transfer from this compound salts provide quantitative insight into their reactivity. Computational studies have been instrumental in determining the energetic profiles of these reactions. For the methyl transfer from trimethylsulfonium (B1222738) to dimethylamine, the gas-phase activation enthalpy was computed to be 7.9 kcal/mol at the CBS-QB3 level of theory. nih.gov
Solvation plays a critical role in the thermodynamics of these reactions. Reactions involving charged species like this compound salts are significantly affected by the solvent environment. nih.gov Aqueous solvation, for example, tends to slow down the methyl transfer reaction compared to the gas phase. This is because the charged reactants are more stabilized by the polar solvent than the transition state, which has a more delocalized positive charge. nih.gov The study of methyl and ethyl nicotinates transferring across a water-isopropyl myristate interface showed that the activation energy barrier is primarily enthalpic, with a large positive entropy for the transfer process. nih.gov A linear free energy relationship has been observed in the heterogeneous reactions between methylamine and various ammonium (B1175870) salts, indicating a correlation between the reaction rate and the electrostatic potential of the reacting atoms. copernicus.org
Table 1: Calculated Gas-Phase Activation Enthalpies for Methyl Transfer Reactions
| Reaction | Activation Enthalpy (kcal/mol) |
|---|---|
| Trimethylsulfonium to Dimethylamine | 7.9 nih.gov |
| Dimethylammonium to Dimethylamine | 9.9 nih.gov |
| Tetramethylammonium to Dimethylamine | 15.3 nih.gov |
This interactive table allows for the comparison of activation enthalpies for methyl transfer from different onium salts, as computed by CBS-QB3 methods.
Isotopic labeling is a powerful technique for tracking the movement of atoms through a chemical reaction, thereby elucidating the reaction mechanism. wikipedia.org In this method, one or more atoms in a reactant are replaced with a detectable isotope, such as deuterium (²H), carbon-13 (¹³C), or a radioisotope like carbon-14 (¹⁴C). wikipedia.orgchemicalsknowledgehub.com The position of these isotopes in the products reveals the pathway the labeled atoms have taken. wikipedia.org
While specific, detailed isotopic labeling studies on this compound are not extensively documented in the provided sources, the principles of the technique are broadly applicable. For example, by using a this compound salt with a ¹³C-labeled methyl group, one could unequivocally track the transfer of this specific methyl group to a nucleophile. This would confirm that the methyl group in the product originates from the sulfonium salt and not from another source. Similarly, deuterium labeling of the methyl group could be used to study kinetic isotope effects, providing information about the transition state of the methyl transfer reaction. wikipedia.org
This technique is crucial for distinguishing between different potential pathways and for verifying the intramolecular or intermolecular nature of a reaction. The choice of isotope depends on the analytical method used for detection, which can include mass spectrometry, NMR spectroscopy, or scintillation counting for radioisotopes. wikipedia.orgchemicalsknowledgehub.com
Identification and Characterization of this compound as Reactive Intermediates
This compound species can exist not only as stable salts but also as transient, reactive intermediates in various chemical transformations. Their detection and characterization are often challenging due to their short lifetimes.
The direct observation of reactive intermediates is crucial for confirming reaction mechanisms. Techniques like transient absorption spectroscopy are employed to study short-lived species generated during a reaction. princeton.edu For instance, UV absorption experiments have been used to observe the photochemical cleavage of the C–S bond in aryl thianthrenium salts, leading to the formation of a thianthrene radical cation, a related sulfur-containing intermediate. acs.org This suggests that similar photochemical or electrochemical methods could be used to generate and study this compound intermediates.
While direct spectroscopic data for transient this compound intermediates are sparse in the provided literature, the general approach would involve generating the intermediate via a pulse of energy (e.g., a laser flash for photolysis) and then monitoring its spectral signature (absorption or emission) over time. This can provide information on its lifetime and reactivity. princeton.edu
In certain reactions, this compound moieties can be part of a zwitterionic intermediate. This is particularly relevant in [3+2] cycloaddition reactions. mdpi.comresearchgate.net While historically viewed as concerted processes, there is growing evidence for stepwise mechanisms involving zwitterionic or diradical intermediates. nih.govbohrium.com
The formation of a zwitterionic intermediate is favored by polar interactions between the reactants, polar solvents, and the presence of substituents that can stabilize the resulting ionic centers. nih.gov A well-documented example involves thiocarbonyl ylides, which are isoelectronic with the this compound ylide fragment. Reactions of sterically crowded thiocarbonyl ylides have been shown to proceed through a zwitterionic mechanism. researchgate.netbohrium.com
More directly, DFT calculations on the [3+2] cycloaddition of 2,2,4,4-tetramethyl-3-thiocyclobutanone S-methylide (a sulfonium ylide) with nitroethene show that the reaction proceeds via a two-step mechanism involving a polar, zwitterionic intermediate. scispace.com This intermediate is formed in the first step and then cyclizes in a second step to form the final product. scispace.com The presence of such zwitterionic intermediates can lead to a loss of stereospecificity in the reaction and the formation of acyclic byproducts. researchgate.netbohrium.com
Influence of this compound Intermediates on Reaction Stereoselectivity
This compound intermediates, particularly when chiral, play a significant role in influencing the stereoselectivity of chemical reactions. The formation of these intermediates can create a chiral environment that directs the approach of a nucleophile or the formation of a new stereocenter with a high degree of control. This is a cornerstone of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.
Chiral tertiary sulfonium salts have been demonstrated to be effective catalysts in asymmetric synthesis. For instance, chiral bifunctional trialkylsulfonium salts have been successfully employed in highly enantioselective conjugate additions. These reactions proceed under base-free neutral phase-transfer conditions, highlighting the catalytic capability of these chiral sulfonium species to induce stereoselectivity. nih.gov The stereochemical outcome of such reactions is dictated by the specific structure of the chiral sulfonium salt, which acts as a chiral auxiliary, guiding the stereochemical pathway of the reaction.
The principle of using chiral auxiliaries is a well-established strategy in asymmetric synthesis. These auxiliaries, derived from naturally occurring chiral compounds like amino acids or terpenes, are temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. nih.gov Similarly, the this compound group, when part of a chiral molecule, can act as an internal chiral directing group.
Furthermore, the stereochemistry at the sulfur atom itself in a this compound compound can be a source of chirality. S-adenosyl-L-methionine (SAM), a vital biological methyl donor, possesses an asymmetrically substituted sulfonium ion, which is a chiral center. nih.gov The defined stereochemistry at this sulfonium center is crucial for its recognition and reactivity in enzyme-catalyzed reactions, underscoring the importance of the stereochemical integrity of this compound intermediates in biological systems.
The ability to control stereoselectivity is paramount in the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect. The development of reactions involving chiral this compound intermediates continues to be an active area of research, offering powerful tools for the construction of complex chiral molecules. nih.govru.nl
Catalytic Applications of this compound-Based Systems
Homogeneous and Heterogeneous Catalysis Involving this compound
This compound compounds and their derivatives are versatile in catalytic applications, participating in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis , the catalyst exists in the same phase as the reactants. wikipedia.org Organometallic complexes containing sulfonium moieties can act as soluble catalysts in various organic transformations. For example, transition-metal-catalyzed reactions can utilize sulfonium salts as precursors to generate reactive intermediates. These transformations often occur under mild conditions with high selectivity. nih.govresearchgate.net The catalytic activity in such systems is influenced by the nature of the ligands and the metal center, which can be fine-tuned to optimize the reaction outcome. dtu.dk
Heterogeneous catalysis , in contrast, involves a catalyst that is in a different phase from the reactants. wikipedia.org This approach offers significant advantages in terms of catalyst separation and recycling. nih.gov this compound species can be immobilized on solid supports, such as polymers or inorganic materials, to create heterogeneous catalysts. These supported catalysts can be used in a variety of reactions, including oxidations and carbon-carbon bond-forming reactions. For instance, titanosilicate with a well-ordered mesostructure has been used as a catalyst for the mild oxidation of sulfur-containing organic compounds. academie-sciences.fr Metal-organic frameworks (MOFs) can also serve as platforms for heterogeneous catalysis, with their structural features providing intrinsic catalytic activity. mdpi.comresearchgate.net The design of such catalysts focuses on creating well-defined active sites on the solid support to mimic the high selectivity often observed in homogeneous systems. nih.gov
The choice between homogeneous and heterogeneous catalysis depends on the specific application, balancing the high activity and selectivity of homogeneous catalysts with the ease of recovery and reuse of heterogeneous catalysts.
Organocatalysis with this compound Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. nih.gov this compound derivatives, particularly chiral sulfonium salts, have found application as effective organocatalysts in a variety of asymmetric transformations. nih.govscilit.comacs.org
Chiral sulfonium salts can act as phase-transfer catalysts, facilitating the reaction between reactants in different phases. nih.gov For example, they have been used to catalyze highly enantioselective conjugate additions of 3-substituted oxindoles to maleimides under base-free, neutral conditions. nih.gov The catalytic activity of these sulfonium salts is attributed to their ability to form ion pairs with the reactants, bringing them into proximity and inducing stereoselectivity through non-covalent interactions.
The design of these organocatalysts often involves the incorporation of other functional groups that can participate in the catalytic process, for instance, through hydrogen bonding. This bifunctional nature can enhance both the reactivity and the enantioselectivity of the catalyzed reaction. The development of novel chiral sulfonium salts continues to expand the scope of organocatalysis, providing access to a wide range of enantioenriched molecules. mdpi.com
The advantages of using sulfonium-based organocatalysts include their operational simplicity, stability, and lower toxicity compared to many metal-based catalysts. acs.org These features make them attractive for applications in the synthesis of pharmaceuticals and other fine chemicals.
Molecular Mechanisms of this compound Interactions with Biological Targets
Enzyme-Ligand Binding Analysis for this compound-Containing Inhibitors (e.g., Histone Methyltransferase Inhibitors)
This compound-containing molecules play a crucial role in biology, most notably in the form of S-adenosyl-L-methionine (SAM), the primary methyl group donor in numerous biological methylation reactions catalyzed by methyltransferases. nih.govresearchgate.net Histone methyltransferases (HMTs) are a class of enzymes that catalyze the methylation of histone proteins, a key post-translational modification that regulates gene expression. nih.goviscabiochemicals.com Dysregulation of HMT activity is implicated in various diseases, including cancer, making them important therapeutic targets. nih.gov
Inhibitors of HMTs are being developed as potential therapeutic agents. nih.govdiscoveryontarget.com Many of these inhibitors are designed as analogs of SAM and compete with the natural cofactor for binding to the enzyme's active site. nih.govresearchgate.netnih.govacs.org The this compound group is a critical feature of SAM, and its positive charge and geometry are key to its binding and reactivity.
Structural analysis of HMTs in complex with SAM or its analogs provides detailed insights into the molecular interactions that govern ligand binding. nih.govnih.govfrontiersin.org The cofactor binding pocket of HMTs contains specific residues that form hydrogen bonds and electrostatic interactions with the different moieties of the SAM molecule, including the sulfonium center. figshare.com For example, analysis of the SMYD3 lysine methyltransferase structure reveals that specific arginine and asparagine residues are positioned to interact with the AdoMet cofactor. nih.gov
The development of potent and selective HMT inhibitors often involves modifying the structure of SAM to enhance binding affinity and selectivity for a particular HMT. mdpi.com These modifications can target different parts of the SAM molecule, leading to inhibitors that occupy both the cofactor and substrate binding sites or that induce conformational changes in the enzyme. mdpi.com
Below is a table summarizing key interactions and binding data for some this compound-containing inhibitors of histone methyltransferases:
| Inhibitor/Ligand | Target Enzyme | Inhibition Constant (Ki) or IC50 | Key Interactions with the this compound Moiety |
| S-Adenosyl-L-methionine (SAM) | Various Methyltransferases | - | Electrostatic interactions with negatively charged residues; hydrogen bonding. figshare.com |
| Methylthioadenosine (MTA) | PRMT5 | IC50 = 260 nM mdpi.com | Occupies the cofactor binding pocket, mimicking interactions of the adenosine (B11128) and methylthio groups. |
| LLY-283 | PRMT5 | IC50 = 22 nM mdpi.com | SAM-competitive inhibitor. |
| PF-06855800 | PRMT5 | Ki = 0.02 nM mdpi.com | High-affinity SAM-competitive inhibitor. |
| Massonianoside B (MA) | DOT1L | - | SAM competitive inhibitor identified through a ligand-based pharmacophore screen. nih.gov |
The data in the table is based on available research findings and illustrates the potency of various inhibitors targeting the SAM binding site of histone methyltransferases.
Conformational Changes Induced by this compound Binding in Biological Systems
The binding of this compound compounds, principally S-adenosylmethionine (SAM), to biological macromolecules is a critical event that often precedes enzymatic catalysis. This binding is not a simple lock-and-key interaction but a dynamic process that frequently induces significant conformational changes within the biological host. These structural rearrangements are essential for creating a catalytically competent active site, ensuring substrate specificity, and facilitating the subsequent chemical reaction. The induced-fit model, where the protein and/or the ligand adjust their conformations for optimal binding, is a recurring theme in the interaction of SAM with various enzymes, particularly methyltransferases.
The binding of SAM can trigger a range of structural alterations, from subtle side-chain reorientations to large-scale domain movements. These changes are crucial for properly positioning the this compound group for transfer and for binding the acceptor substrate. In many cases, the protein exists in an "open" conformation in the absence of SAM, which allows for cofactor entry. Upon binding, it transitions to a "closed" conformation, which sequesters the active site from the solvent and brings key catalytic residues into proximity with the substrates.
Detailed Research Findings on Induced Conformational Changes
Catechol-O-methyltransferase (COMT): Studies on COMT, a key enzyme in the metabolism of catecholamine neurotransmitters, reveal a classic example of an induced-fit mechanism upon SAM binding. In the absence of its cofactor, the enzyme adopts a "closed" conformation. nih.govresearchgate.net In this state, the active site is not readily accessible; specifically, the adenosine-binding pocket is partially collapsed, and the motif responsible for binding the methionine portion of SAM is completely closed. nih.gov The binding of SAM induces a transition to an "open" conformation, which makes the active site accessible and ready for catalysis. nih.govresearchgate.net The structural difference between these two states is significant, with a root-mean-square deviation (RMSD) of 1.518 Å between the open and closed structures. nih.govresearchgate.net This conformational change is essential for the subsequent binding of a divalent metal cation and the catechol substrate, which aligns SAM into a catalytically suitable orientation. nih.govnih.govpsu.edu
Arsenic(III) S-adenosylmethionine Methyltransferase (AS3MT): In the case of arsenic methyltransferases, such as the homolog CmArsM from the alga Cyanidioschyzon merolae, SAM binding is the primary trigger for creating a catalytically competent state. While the binding of the substrate, arsenite (As(III)), causes minimal structural change, the subsequent binding of SAM induces a significant reorientation of secondary structural elements. nih.gov Specifically, helix α4 and a loop region encompassing residues 49 to 80 move toward the arsenic-binding domain. nih.gov This movement precisely positions the methyl group of SAM for transfer to the arsenic substrate. nih.gov Further studies on CmArsM have shown that a conformational change in the N-terminal domain, involving the movement of a loop, is necessary to form the three-coordinate As(III) binding site, highlighting a multi-step structural rearrangement process orchestrated by cofactor and substrate binding. nih.govrcsb.org
Histone Methyltransferase G9a: The histone methyltransferase G9a, which plays a crucial role in epigenetic regulation, also demonstrates SAM-induced conformational changes. The binding of SAM is a prerequisite for the stable interaction between G9a and inhibitory oncohistone peptides, such as those containing a lysine-to-methionine mutation (H3K9M). nih.govresearchgate.netmerckmillipore.com Kinetic and structural analyses show that SAM and the inhibitory peptide exhibit cooperative binding, meaning the binding of SAM to G9a significantly increases the enzyme's affinity for the peptide. nih.govresearchgate.net This suggests that SAM binding induces a specific conformation in the G9a active site that is more amenable to binding the histone tail, a mechanism that is exploited by the inhibitory "oncohistone" to sequester the enzyme in a SAM-bound state. nih.gov
Mycobacterial Methyltransferase Rv1377c: Research on the putative methyltransferase Rv1377c from Mycobacterium tuberculosis has uncovered a novel regulatory mechanism involving conformational changes linked to SAM binding. The structure of Rv1377c contains a zinc-binding site near the SAM-binding pocket. Experimental studies have demonstrated that the binding of a Zn²⁺ ion induces distinct conformational changes in the protein. acs.org These structural alterations, in turn, completely abolish the enzyme's ability to bind SAM, indicating that the protein can be switched between a SAM-receptive and a non-receptive state through zinc-induced conformational changes. acs.org
Interactive Data Table: Conformational Changes Induced by this compound Compound Binding
| Enzyme | Ligand(s) | Observed Conformational Change | Method of Observation | PDB IDs (Holo/Apo) |
| Catechol-O-methyltransferase (COMT) | S-adenosylmethionine (SAM) | Transition from a "closed" apo-state to an "open" holo-state. The adenosine pocket partially collapses and the methionine-binding motif closes in the absence of SAM. The RMSD between states is 1.518 Å. nih.govresearchgate.net | X-ray Crystallography, MD Simulations | 3BWM (Open) / N/A |
| As(III) S-adenosylmethionine Methyltransferase (CmArsM) | S-adenosylmethionine (SAM) | Reorientation of helix α4 and a loop (residues 49-80) toward the As(III) binding domain to position the methyl group for transfer. nih.gov Movement of an N-terminal loop allows the formation of the 3-coordinate As(III) binding site. nih.govrcsb.org | X-ray Crystallography | 6CX6 / N/A |
| Histone Methyltransferase G9a | S-adenosylmethionine (SAM) & H3K9M Peptide | SAM binding is necessary for the stable, high-affinity binding of the inhibitory H3K9M peptide, indicating a cooperative binding mechanism where SAM induces a favorable conformation for peptide interaction. nih.govresearchgate.netmerckmillipore.com | X-ray Crystallography, Kinetic Analysis | N/A |
| Mycobacterial Methyltransferase (Rv1377c) | Zn²⁺ / S-adenosylmethionine (SAM) | Binding of Zn²⁺ induces a conformational change that prevents the binding of SAM to the enzyme. acs.org | ITC, CD Spectroscopy, Protease Cleavage | N/A |
Spectroscopic Characterization Methodologies for Methylsulfanium Compounds
Vibrational Spectroscopy for Methylsulfanium Structural Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational energy levels of molecules. These methods are highly sensitive to the nature of chemical bonds and molecular symmetry, making them invaluable for the structural analysis of this compound and its derivatives.
Fourier Transform Infrared (FT-IR) Spectroscopy of this compound Derivatives
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must induce a change in the molecule's dipole moment. rsc.org The resulting spectrum provides a unique "fingerprint" based on the functional groups present. nih.gov
In simple this compound salts, such as trimethylsulfonium (B1222738) bromide, the vibrational spectra are characterized by bands corresponding to the motions of the methyl groups and the carbon-sulfur bonds. researchgate.net The C-H stretching vibrations of the methyl groups typically appear in the 3000-2800 cm⁻¹ region. Methyl bending and rocking modes are also observable at lower frequencies.
For more complex derivatives like the biologically crucial S-adenosylmethionine (SAM), the FT-IR spectrum is significantly more detailed. mdpi.comnsf.govnih.gov It exhibits characteristic bands not only from the this compound center but also from the adenosine (B11128) and methionine moieties. Key vibrational bands for SAM include those for C=O stretching, NH₂ scissoring, and vibrations from the pyrimidine (B1678525) ring. mdpi.com Isotopic labeling, such as substituting the methyl group with a deuterated methyl group (CD₃), is a powerful technique used to definitively assign vibrational bands corresponding to the motions of specific atoms. nsf.govnih.gov This method was instrumental in creating a revised purification protocol for SAM to remove contaminating salts that interfere with the IR spectrum, particularly the strong, broad sulfate (B86663) signal around 1100 cm⁻¹. nsf.govnih.gov
Table 1: Characteristic FT-IR Bands for this compound Compounds
| Functional Group/Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Example |
|---|---|---|
| C-H Stretching (methyl) | 3000 - 2800 | Trimethylsulfonium, S-Adenosylmethionine |
| C=O Stretching (carboxyl) | ~1777 | S-Adenosylmethionine mdpi.com |
| NH₂ Scissoring / Pyrimidine Ring | ~1630 - 1600 | S-Adenosylmethionine mdpi.com |
| C-N, C-C Stretching / CH₃ Deformation | ~1490 - 1470 | S-Adenosylmethionine mdpi.com |
Raman Spectroscopy (FT-Raman) in Elucidating this compound Molecular Structures
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. mt.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive, but for most molecules, many vibrations are active in both.
The Raman spectrum of trimethylsulfonium bromide has been recorded and its vibrational modes assigned. researchgate.net Due to the polar nature of the S⁺-C bonds, these vibrations are expected to be prominent in the Raman spectrum.
In the analysis of complex biological samples, Surface-Enhanced Raman Scattering (SERS) has been employed for the rapid and quantitative detection of S-adenosylmethionine during fermentation processes. nih.gov This technique overcomes the inherent weakness of the normal Raman signal by adsorbing the analyte onto a nanostructured metal surface, which greatly enhances the signal. nih.gov For SAM, a characteristic Raman peak assigned to the CH₃ symmetric stretching vibration is observed around 2920 cm⁻¹. nih.gov The intensity of this peak shows a linear relationship with the concentration of SAM, allowing for its quantification. nih.gov
Table 2: Characteristic Raman Shifts for this compound Compounds
| Functional Group/Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Example |
|---|---|---|
| CH₃ Symmetric Stretching | ~2920 | S-Adenosylmethionine nih.gov |
| C-S Stretching | 750 - 600 | General Sulfonium (B1226848) Compounds |
Advanced Vibrational Techniques for In Situ Monitoring of this compound Reactions
The ability to monitor chemical reactions in real-time provides crucial insights into reaction kinetics, mechanisms, and the identification of transient intermediates. Fiber-optic coupled Attenuated Total Reflection (ATR)-FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool for the in situ study of solution-phase reactions. rsc.orgmdpi.comnih.gov An ATR probe is inserted directly into the reaction vessel, allowing spectra to be collected continuously without sample extraction. mdpi.com
This methodology can be effectively applied to monitor reactions involving this compound compounds. For instance, the formation of sulfonium salts via the reaction of a sulfide (B99878) with an alkyl halide can be tracked by observing the disappearance of the reactant peaks and the appearance of characteristic product peaks. Similarly, the progress of methylation reactions where a this compound compound, like trimethylsulfonium iodide, acts as a methylating agent can be followed. rsc.orgacs.org The in situ approach allows for precise determination of reaction endpoints and optimization of reaction parameters, which is often superior to time-consuming offline analyses like HPLC. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing rich information about the chemical environment, connectivity, and spatial proximity of atoms.
Proton and Carbon-13 NMR Chemical Shift Analysis of this compound
¹H and ¹³C NMR are fundamental one-dimensional techniques that provide information on the number and electronic environment of hydrogen and carbon atoms, respectively. researchgate.netpacific.edu
In this compound compounds, the positive charge on the sulfur atom has a significant deshielding effect on the adjacent protons and carbons. For the simple trimethylsulfonium cation, the protons of the three equivalent methyl groups appear as a sharp singlet in the ¹H NMR spectrum. The corresponding carbon atoms also give rise to a single resonance in the ¹³C NMR spectrum. hmdb.canih.gov
The NMR spectra of S-adenosylmethionine (SAM) are considerably more complex. Due to the chiral center at the sulfur atom, SAM exists as a mixture of two diastereomers, (+)-SAM and (-)-SAM, which can often be distinguished in the NMR spectrum. tamu.edu The methyl group attached to the sulfonium center gives rise to a characteristic singlet in the ¹H NMR spectrum. The chemical shifts of the protons and carbons in the methionine, ribose, and adenine (B156593) portions of the molecule have been extensively studied and assigned. pacific.edutamu.eduingentaconnect.comnih.govbmrb.io These assignments are crucial for studying the conformation of SAM in solution and its interactions with enzymes. nih.gov
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Compounds (in D₂O)
| Compound | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| Trimethylsulfonium | S⁺-(CH ₃)₃ | ~2.9 | - | Predicted hmdb.ca |
| S⁺-(C H₃)₃ | - | ~25.5 | Predicted hmdb.ca | |
| S-Adenosylmethionine (SAM) | S⁺-CH ₃ | 2.96 - 3.01 | 26.1 - 26.5 | tamu.edubmrb.io |
| Hα (Methionine) | ~3.78 - 3.81 | ~55.5 - 56.1 | tamu.eduingentaconnect.combmrb.io | |
| Hβ (Methionine) | ~2.33 - 2.36 | ~28.0 - 28.1 | tamu.eduingentaconnect.combmrb.io | |
| Hγ (Methionine) | ~3.5 - 3.7 | ~41.6 - 47.0 | tamu.edubmrb.io | |
| H1' (Ribose) | ~6.10 | ~90.0 - 91.8 | tamu.edubmrb.io | |
| H2 (Adenine) | ~8.25 | ~155.5 | tamu.edubmrb.io |
Note: Chemical shifts can vary depending on the solvent, pH, temperature, and counter-ion.
Multidimensional NMR Techniques for Complex this compound Architectures
For complex molecules like S-adenosylmethionine and its analogs, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Multidimensional NMR techniques spread the signals across two or more frequency axes, resolving overlapping peaks and revealing correlations between nuclei. slideshare.netbitesizebio.com
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. rsc.orguvic.ca This is essential for tracing out the proton networks within the methionine and ribose fragments of SAM. nih.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These 2D experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (¹J-coupling). uvic.calibretexts.org This allows for the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. nih.govrsc.org This provides crucial information about the three-dimensional structure and conformation of the molecule, such as the syn or anti orientation of the adenine base relative to the ribose sugar in SAM. nih.gov
Together, these multidimensional NMR experiments provide a comprehensive picture of the molecular structure of complex this compound architectures, enabling detailed conformational analysis and the study of their interactions with biological macromolecules. nih.govnih.gov
Electronic Spectroscopy for this compound Optical Properties and Dynamics
Electronic spectroscopy is a category of techniques that investigates the transitions of electrons between different energy levels within a molecule upon the absorption of electromagnetic radiation, typically in the ultraviolet (UV) or visible regions. nepjol.infoadpcollege.ac.inszphoton.comresearchgate.net This provides critical information on the electronic structure, chromophores, and photochemical behavior of compounds like this compound. nepjol.infoszphoton.com
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a substance to probe its electronic transitions. In molecules, the group of atoms responsible for this absorption is known as a chromophore. adpcollege.ac.inlibretexts.org For saturated compounds containing atoms with non-bonding electrons, such as the sulfur in this compound, n → σ* transitions are significant. hnue.edu.vn Organic sulfides typically exhibit absorptions in the 200 to 220 nm range. hnue.edu.vn
In sulfonium salts, the positively charged sulfur atom influences the electronic environment. The absorption characteristics are dependent on the entire structure of the molecule, including the counter-ion and any conjugated systems attached to the sulfur. For instance, studies on sulfonium-based photoacid generators (PAGs) and ionic liquids reveal that their absorption spectra can be complex. ionike.commdpi.com In some sulfonium-based ionic liquids, only weak absorptions are observed in the UV region. ionike.comnih.gov In contrast, sulfonium salts designed as photoinitiators are often engineered with aromatic chromophores to enhance their absorption in the UV or even visible light regions, facilitating photochemical reactions. mdpi.com The primary electronic transitions in these systems are often of the π → π* type, originating from the aromatic portions of the molecule, or charge-transfer transitions. libretexts.orgresearchgate.net
A comparative analysis of the UV-Vis absorption spectra of various sulfonium compounds highlights the influence of molecular structure on the position and intensity of absorption bands.
| Compound/System | Solvent/State | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |
| Ethanal | Various | 180 | High | π → π | libretexts.org |
| Ethanal | Various | 290 | < 2000 | n → π | libretexts.org |
| (4-Formylphenyl)diphenylsulfonium hexafluorophosphate | N/A | N/A | N/A | N/A | rsc.org |
| Sulfonium-based Ionic Liquids | Ethanol | Weak absorption | N/A | N/A | ionike.comnih.gov |
| Triphenylamino-based Sulfonium PAGs | N/A | N/A | N/A | Electron Transfer | mdpi.com |
This table presents representative data for related compounds to illustrate the principles of UV-Vis spectroscopy for sulfur-containing chromophores.
Time-Resolved Spectroscopic Studies of this compound Photochemical Processes
Time-resolved spectroscopy is a powerful tool used to study the dynamics of chemical reactions and transient species on extremely short timescales, from femtoseconds to milliseconds. numberanalytics.comunipr.itnumberanalytics.com This technique typically employs a "pump-probe" setup, where an initial laser pulse (the pump) excites the molecule, initiating a photochemical process. A second, delayed pulse (the probe) then measures the spectral changes (e.g., absorption or emission) as a function of time, providing a "movie" of the molecular dynamics. numberanalytics.comunipr.it
For methylsulfonium and related sulfonium compounds, time-resolved techniques are crucial for understanding their behavior in applications like photoacid generation and photochromism. mdpi.comresearchgate.net Upon photoexcitation, a sulfonium salt can undergo several processes, including:
Intersystem Crossing (ISC) : Transition from an excited singlet state to a triplet state. rsc.org
Bond Cleavage : The C-S bond can break, which is the key step in many photoinitiator systems. mdpi.com
Electron Transfer : An electron can be transferred from one part of the molecule to another, or from the sulfonium cation to an associated anion. mdpi.comresearchgate.net
For example, time-resolved studies on sulfonium-based photoacid generators have shown that an efficient electron transfer from a photosensitizing group to the sulfonium moiety can occur, leading to the generation of an acid. mdpi.com The efficiency of this process often competes with fluorescence, where a lower photoluminescence quantum yield can indicate a more efficient photochemical reaction. mdpi.com Similarly, in photochromic materials based on sulfonium polyoxometalates, UV excitation induces an electron transfer from the sulfonium cation to the polyoxometalate, causing a color change that can be monitored over time. researchgate.net Time-resolved photoluminescence measurements on materials like (tms)4Pb3Br10 (where tms (B1682970) is trimethylsulfonium) reveal decay dynamics that help elucidate the nature of the emissive states, such as self-trapped excitons. stanford.edu
These studies provide fundamental insights into reaction mechanisms, the lifetimes of excited states, and the formation of transient intermediates, which are essential for designing more efficient light-sensitive materials. numberanalytics.comnumberanalytics.comupdiceproject.com
Advanced Spectroscopic Techniques for this compound Materials Characterization
Beyond conventional electronic spectroscopy, advanced techniques provide deeper insights into the atomic and electronic structure of materials containing this compound.
X-ray-Based Spectroscopies (XANES, EXAFS) for this compound Environments
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local geometric and electronic structure of a specific absorbing atom within a material. rsc.orgnih.gov It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov
XANES focuses on the region near the absorption edge. For sulfur-containing compounds, sulfur K-edge XANES is highly sensitive to the oxidation state and coordination chemistry of the sulfur atom. acs.orgarizona.edu The energy of the absorption edge (the "white line") shifts to higher energies as the oxidation state of the sulfur increases. nih.govarizona.edu This allows for clear differentiation between sulfides (-2), sulfoxides (0), sulfones (+2), and sulfates (+6). nih.govresearchgate.net For a this compound cation, where the sulfur atom is in a +3 formal oxidation state and typically has a tetrahedral or pyramidal geometry, XANES can provide a unique spectral fingerprint. This fingerprint is determined by transitions from the sulfur 1s core electron to unoccupied molecular orbitals, such as the antibonding σ*(S-C) orbitals. rsc.orgresearchgate.net
EXAFS refers to the oscillations that occur at energies above the XANES region. Analysis of the EXAFS signal can determine the types of neighboring atoms, their distances from the central sulfur atom, and their coordination numbers with high precision. acs.org For a this compound compound, EXAFS could be used to precisely measure the S-C bond lengths and determine the local coordination environment around the sulfur atom, confirming its bonding within a material. acs.org
While specific XANES/EXAFS studies exclusively on the simple this compound ion are not widely reported, the principles established from extensive research on other organosulfur compounds provide a clear framework for its characterization. rsc.orgnih.govacs.orgnih.govresearchgate.net
| Sulfur Functional Group | Formal Oxidation State | Typical S K-edge Energy Range (eV) | Reference(s) |
| Sulfide (R-S-R) | -2 | ~2471-2473 | nih.govresearchgate.net |
| Sulfoxide (B87167) (R-S(=O)-R) | 0 | ~2474 | rsc.org |
| Sulfone (R-S(=O)₂-R) | +2 | ~2476 | nih.govacs.org |
| Sulfonium (R₃S⁺) | +3 | Expected >2476 | Inferred |
| Sulfate (SO₄²⁻) | +6 | ~2482 | acs.orgarizona.edu |
This table shows established energy ranges for common sulfur functional groups, providing context for the expected spectral signature of a sulfonium ion.
Photoluminescence (PL) Spectroscopy in this compound-Containing Materials
Photoluminescence (PL) spectroscopy is a technique that analyzes the light emitted from a material after it has absorbed photons. This emission provides insight into the electronic excited states and relaxation pathways within the material. mdpi.comcapes.gov.br
Materials incorporating sulfonium cations, including trimethylsulfonium (a close relative of this compound), have been shown to exhibit interesting and significant photoluminescent properties. stanford.edu A key example is the two-dimensional lead-bromide hybrid material, (tms)₄Pb₃Br₁₀ (tms = trimethylsulfonium). stanford.edu Upon excitation with UV light, this material displays a very broad red/near-infrared photoluminescence. stanford.edu
Key findings from the PL spectroscopy of this trimethylsulfonium-containing material include:
Large Stokes Shift : A massive energy difference of 1.7 eV was observed between the absorption onset and the emission peak. stanford.edu This indicates a significant structural relaxation in the excited state.
Broadband Emission : The emission is not a sharp peak but a broad band, which is often attributed to the radiative recombination of self-trapped excitons. stanford.edu This occurs when an exciton (B1674681) (a bound electron-hole pair) strongly couples to the lattice, causing a local distortion that traps the exciton.
Intrinsic Nature : Photoluminescence excitation (PLE) spectra, which measure the emission intensity at a fixed wavelength while scanning the excitation wavelength, showed that the same excited states contribute to the entire broad emission band. This suggests the PL is an intrinsic property of the material, not primarily due to defects. stanford.edu
The fluorescence behavior of sulfonium-based ionic liquids has also been investigated, where the emission properties were found to be strongly dependent on the nature of the anion. ionike.com This highlights the role of the entire ionic assembly in determining the optical properties.
| Material | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (eV) | Proposed Emission Mechanism | Reference |
| (tms)₄Pb₃Br₁₀ Powder | 365 | ~650-750 (Broad Peak) | ~1.7 | Self-trapped Excitons | stanford.edu |
| (tmpa)₄Pb₃Br₁₀ Thin Film | 350 | ~700 (Broad Peak) | N/A | Self-trapped Excitons | stanford.edu |
| [S4]Sac Ionic Liquid | 350 | 426 | N/A | Anion-dependent fluorescence | ionike.com |
This table summarizes key photoluminescence data for materials containing trimethylsulfonium (tms), tetramethylenesulfonium ([S4]), and trimethylphenylammonium (tmpa) cations.
Methylsulfanium in Advanced Materials Research and Design
Synthesis and Engineering of Methylsulfanium-Incorporated Materials
The incorporation of this compound groups into material structures is achieved through various synthetic strategies, enabling the creation of functional polymers, composites, and highly ordered crystalline and supramolecular architectures.
Design of Functional Polymers and Composites Containing this compound
The integration of this compound cations into polymer backbones or as pendant groups allows for the development of materials with unique properties. acs.org Synthetic methods such as thiol–ene/epoxy click chemistry, reversible addition–fragmentation chain-transfer (RAFT) polymerization, ring-opening polymerization (ROP), and ring-opening metathesis polymerization (ROMP), followed by post-polymerization alkylation, provide precise control over the polymer architecture. acs.org This control is crucial for tailoring properties like charge density, which in turn influences the material's performance in applications such as antimicrobial coatings and gene delivery. acs.org
For instance, sulfonium-based polymers have been designed as antimicrobial agents. acs.orgrsc.org The tertiary nature of the sulfonium (B1226848) cation is believed to reduce steric hindrance for interactions with bacterial cell walls, while its large and polarizable nature enhances hydrophobicity, further promoting these interactions. rsc.org The synthesis often involves creating precursor polymers with thioether or tertiary amine groups, which are then functionalized to introduce the sulfonium cation. rsc.org
Polymer composites, which are materials made from a polymer matrix reinforced with other materials, can also benefit from the inclusion of this compound. polyexcel.com.brresearchgate.net While the direct incorporation of this compound into the primary matrix of common polymer composites is not widely documented, the functionalization of either the polymer or the reinforcement with sulfonium groups can enhance interfacial properties and introduce new functionalities. The primary advantage of creating polymer composites is to achieve a material with superior qualities compared to the individual components. polyexcel.com.br
A notable example of sulfonium-containing polymers is in the development of ion-conductive materials. Sulfonated poly(arylenethioethersulfone)s, which are poly(sulfonium cation) polymers, have shown excellent proton conductivity, making them candidates for proton exchange membranes in fuel cells. ipfdd.de These polymers exhibit good thermal stability, mechanical properties, and dimensional stability. ipfdd.de
Mechanistic Investigations of this compound’s Role in Material Functionality
Understanding the fundamental mechanisms by which this compound influences material properties is crucial for designing next-generation materials. Key areas of investigation include charge transport in electronic materials and the chemical behavior at material surfaces.
Charge Transport Mechanisms in this compound-Based Electronic Materials
In organic semiconductors, charge transport is a critical process that governs the performance of electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). worktribe.comnih.gov The primary mechanism for charge movement in many of these materials is hopping, where charge carriers move between localized states on different molecules or molecular segments. worktribe.commdpi.com The efficiency of this process is influenced by factors such as the electronic coupling between molecules and the reorganization energy associated with a charge transfer event. nih.gov
| Anion | Ionic Conductivity at Room Temperature (mS/cm) | Ionic Conductivity at 40 °C (mS/cm) |
|---|---|---|
| TFSI | 1.20 | ~7.0 |
| PF6 | Data not available | Generally demonstrated higher conductivity than BOB and ClO4 |
| BOB | Data not available | Lower conductivity than PF6 |
| ClO4 | Data not available | Generally demonstrated the lowest conductivity |
Interfacial Phenomena and Surface Chemistry of this compound-Functionalized Surfaces
The interface, or the boundary between two different phases, is a region where the properties of molecules can differ significantly from those in the bulk material. iunajaf.edu.iqelsevier.com Understanding and controlling the phenomena at these interfaces is critical for a wide range of technologies. tu-dresden.debegellhouse.com The functionalization of surfaces with methylsulfonium groups can alter their chemical and physical properties, influencing processes like adhesion, wetting, and charge transfer. tu-dresden.de
The chemistry of the sulfur-gold interface is a well-studied example of how surface modification can control material properties. nih.gov While much of this research has focused on thiols, the principles are relevant to sulfonium-functionalized surfaces. The ability to create well-defined synthetic surfaces through self-assembly allows for the precise tuning of surface properties. nih.gov
In the context of perovskite solar cells, multifunctional sulfonium salts have been used to passivate defects on the surface and at the grain boundaries of perovskite films. rsc.org For instance, diphenyl-(trifluoromethyl)-sulfonium trifluoromethanesulfonate (B1224126) was shown to chelate detrimental defects through Lewis acid-base coordination, hydrogen bonds, and electrostatic interactions, leading to improved device efficiency and stability. rsc.org Similarly, the reductive grafting of sulfonium salts onto gold surfaces using bipolar electrochemistry has been demonstrated as a method for surface modification. surfchem.dk
Catalytic Materials Incorporating this compound Active Sites
The unique electronic properties of the sulfonium group also make it a candidate for use in catalytic materials. The presence of a positive charge and the ability to participate in various chemical interactions can lead to enhanced catalytic activity.
Tertiary sulfonium salts have been shown to act as hydrogen-bonding catalysts, leveraging the acidic nature of the α-hydrogen atoms on the alkylsulfonium salt. rsc.org This catalytic ability has been demonstrated in various organic reactions. Furthermore, sulfonium salts have been investigated as noncovalent organocatalysts in multicomponent reactions, where their catalytic effect is attributed to the ligation of reaction substrates to the σ-holes on the sulfur atom of the cation. researchgate.netacs.org
Future Directions and Interdisciplinary Research on Methylsulfanium
Bridging Theory and Experiment in Methylsulfanium Chemical Research
The synergy between computational modeling and experimental validation is crucial for advancing our understanding of this compound chemistry. Theoretical studies provide deep insights into reaction mechanisms, electronic structures, and the stability of transient intermediates that are often difficult to observe experimentally.
Computational studies, for instance, have been employed to investigate the diastereoselectivity of certain reactions, revealing that steric interactions can destabilize transition states and favor the formation of specific isomers. thieme-connect.de Furthermore, theoretical analyses of radical anions of related organosulfur compounds have successfully explained observed chemical reactivity, correlating geometries and spin densities with the dissociation pathways of these species. researchgate.net
Experimental techniques, in turn, provide the tangible data needed to ground and refine theoretical models. For example, the stereochemical and kinetic isotope studies of the S-adenosylmethionine (AdoMet) forming reaction confirmed it proceeds via an SN2 mechanism, with a direct attack of the sulfur of methionine on the C5' atom of ATP. acs.org The crystal structures of the enzyme involved, MAT (ATP:l-methionine S-adenosyltransferase), in complex with its substrates and products have further elucidated the catalytic mechanism. acs.org
Future research will increasingly rely on this integrated approach. Advanced computational methods will be essential to predict the behavior of novel this compound-containing molecules, while sophisticated analytical techniques will be required to verify these predictions and characterize the complex products of their reactions.
Table 1: Examples of Integrated Theoretical and Experimental Studies
| Research Area | Theoretical Approach | Experimental Validation | Key Findings |
| Reaction Mechanisms | Density Functional Theory (DFT) calculations of potential energy surfaces | Kinetic studies, product analysis (e.g., HPLC, NMR) | Elucidation of reaction pathways, such as the SN2 mechanism in SAMe biosynthesis. researchgate.netacs.org |
| Stereoselectivity | Conductor-like polarizable continuum models | X-ray crystallography, chiral chromatography | Understanding the origins of diastereoselectivity in polyene cyclizations initiated by sulfonium (B1226848) species. thieme-connect.de |
| Electronic Structure | Analysis of spin densities and molecular orbitals | Electron Paramagnetic Resonance (EPR) spectroscopy | Explaining the reactivity of radical intermediates in SRN1 reactions. researchgate.net |
Advancements in High-Throughput Screening and Automation for this compound Synthesis and Characterization
The development of new this compound-based compounds for applications in medicine and materials science necessitates efficient methods for their synthesis and characterization. High-throughput screening (HTS) and automation are poised to revolutionize this process. pressbooks.pub
HTS allows for the rapid testing of thousands of potential compounds, accelerating the discovery of new drug candidates or catalysts. pressbooks.pub This is particularly relevant for sulfonium compounds, which are being explored for their therapeutic potential. acs.org For example, HTS has been used to identify potent and selective inhibitors of microbial sulfate (B86663) reduction, a process with significant industrial implications. nih.gov
Automation is also playing an increasingly important role in the synthesis of sulfonium salts. Automated systems can perform multi-step syntheses with high precision and reproducibility, which is especially valuable for the production of radiolabeled compounds for applications like Positron Emission Tomography (PET). researchgate.netresearchgate.net The use of sulfonium salts as precursors for [¹⁸F]fluorination has been shown to be amenable to automation, facilitating the production of PET tracers for clinical use. researchgate.netacs.org
Future advancements in this area will likely involve the integration of artificial intelligence and machine learning with automated synthesis platforms. This could enable the predictive design of this compound compounds with desired properties and the optimization of their synthesis in real-time.
Table 2: Technologies for Accelerated this compound Research
| Technology | Application in this compound Research | Potential Impact |
| High-Throughput Screening (HTS) | Rapidly screening libraries of sulfonium compounds for biological activity or catalytic performance. pressbooks.pubnih.gov | Accelerated discovery of new drugs, catalysts, and functional materials. |
| Automated Synthesis | Automated production of sulfonium salts, including radiolabeled derivatives for PET imaging. researchgate.netresearchgate.net | Increased efficiency, reproducibility, and accessibility of complex sulfonium compounds. |
| Robotic Liquid Handling | Miniaturization and parallelization of reactions for synthesis and screening. nih.gov | Reduced reagent consumption and faster optimization of reaction conditions. |
| Machine Learning | Predictive modeling of compound properties and reaction outcomes. materials.zone | Design of novel this compound compounds with tailored functionalities. |
Exploring Novel Bio-Inspired Functions and Applications of this compound Chemistry
The biological roles of this compound, particularly in the context of SAMe, provide a rich source of inspiration for the design of new functional molecules and materials. Researchers are increasingly looking to mimic the properties of natural sulfonium compounds to develop novel technologies.
One promising area is the development of bio-inspired antibacterial and anticancer agents. Sulfonium-based polymers have shown superior biocompatibility and membrane-disrupting capabilities compared to their ammonium (B1175870) and phosphonium (B103445) analogs, making them attractive candidates for antimicrobial coatings and cancer therapies. acs.org
Furthermore, the principles of this compound chemistry are being applied in the field of biomaterials. Sulfonated molecules, for example, can be used to modify the properties of biomaterials, enhancing their water solubility and influencing cellular responses like adhesion and proliferation. mdpi.com This has potential applications in regenerative medicine, drug delivery, and tissue engineering. mdpi.com
The development of biomimetic catalysts is another exciting frontier. By mimicking the active sites of enzymes that utilize SAMe, it may be possible to create highly selective and efficient catalysts for a variety of chemical transformations.
Table 3: Bio-Inspired Applications of this compound Chemistry
| Application Area | Bio-Inspired Concept | Example |
| Antimicrobials | Mimicking the membrane-disrupting properties of natural antimicrobial peptides. | Sulfonium-based polymers that selectively target bacterial membranes. acs.org |
| Cancer Therapy | Targeting epigenetic pathways, as SAMe is a key player in DNA methylation. wikipedia.org | Development of SAMe analogs or other sulfonium compounds as anticancer drugs. acs.orgvulcanchem.com |
| Biomaterials | Enhancing the biocompatibility and functionality of materials for medical applications. | Sulfonated hydrogels for wound healing and drug delivery. mdpi.com |
| Catalysis | Replicating the methyl-transfer capabilities of SAMe-dependent enzymes. | Synthetic sulfonium salts as catalysts for selective methylation reactions. |
Interdisciplinary Collaborations in this compound Research (e.g., Chemistry, Materials Science, Computational Science, Biochemistry)
The complexity and multifaceted nature of this compound research necessitate a highly interdisciplinary approach. Collaborations between chemists, materials scientists, computational scientists, and biochemists are essential for driving progress in this field.
Chemistry and Biochemistry: The interplay between these fields is fundamental. Biochemists elucidate the roles of this compound in biological systems, such as its function in SAMe. caldic.comnih.gov Chemists then use this knowledge to design and synthesize novel sulfonium compounds with specific biological activities or catalytic properties. ccspublishing.org.cn
Chemistry and Materials Science: This collaboration focuses on the development of new materials with tailored properties. Chemists synthesize novel sulfonium-containing polymers and molecules, which are then characterized and tested by materials scientists for applications ranging from antimicrobial coatings to advanced energy materials. acs.orgukaea.uk
Chemistry and Computational Science: Computational scientists develop and apply theoretical models to predict the properties and reactivity of this compound compounds. researchgate.netmdpi.com This theoretical guidance helps chemists to design more effective experiments and to interpret their results.
Q & A
Q. What experimental methods are most reliable for synthesizing methylsulfanium compounds in a laboratory setting?
this compound synthesis typically involves alkylation of sulfides or direct protonation of methyl sulfide derivatives. Key steps include:
- Reagent selection : Use alkyl halides (e.g., methyl iodide) or proton sources (e.g., HCl gas) under inert conditions to avoid side reactions.
- Temperature control : Maintain sub-ambient temperatures (−20°C to 0°C) to stabilize reactive intermediates .
- Characterization : Confirm product identity via -NMR (δ ~2.5–3.0 ppm for S–CH protons) and high-resolution mass spectrometry (HRMS) .
Methodological Tip: Optimize solvent polarity (e.g., dichloromethane vs. THF) to balance reaction kinetics and stability .
Q. How can researchers address inconsistencies in reported thermodynamic stability data for this compound salts?
Contradictions often arise from variations in measurement techniques (e.g., calorimetry vs. computational models). To resolve discrepancies:
- Standardize conditions : Compare data under identical temperature, pressure, and solvent systems.
- Cross-validate methods : Pair experimental ΔG values with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to identify systematic errors .
- Replicate studies : Reproduce results across independent labs to confirm reproducibility .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
Core techniques include:
- NMR spectroscopy : , , and -NMR (where feasible) to confirm molecular structure and purity.
- IR spectroscopy : Identify S–H or S–CH stretching vibrations (2500–2600 cm) .
- X-ray crystallography : Resolve crystal packing effects and confirm counterion interactions .
Note: For air-sensitive compounds, use Schlenk-line techniques or gloveboxes to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to probe the reactivity of this compound in non-aqueous catalytic systems?
Advanced experimental design requires:
- Mechanistic hypotheses : Predefine reaction pathways (e.g., nucleophilic substitution vs. radical mechanisms) using kinetic isotope effects (KIEs) or trapping experiments.
- In situ monitoring : Employ techniques like UV-vis spectroscopy or stopped-flow NMR to capture transient intermediates .
- Control experiments : Compare reactivity with analogous sulfonium or ammonium salts to isolate electronic effects .
Data Analysis: Use multivariate regression to correlate substituent effects (Hammett σ values) with reaction rates .
Q. What strategies mitigate challenges in isolating this compound intermediates during multistep organic syntheses?
Isolation issues often stem from high reactivity or low thermal stability. Solutions include:
- Cryogenic trapping : Quench reactions at −78°C (dry ice/acetone baths) to stabilize intermediates.
- Derivatization : Convert unstable this compound species into more stable adducts (e.g., borane complexes) for characterization .
- Flow chemistry : Use microreactors to minimize residence time and prevent decomposition .
Q. How should researchers reconcile contradictory data on this compound’s role in biological redox pathways?
Conflicting biological data may arise from cell-type specificity or assay interference. To address this:
- Standardize assays : Use isoform-specific inhibitors (e.g., glutathione peroxidase inhibitors) to isolate this compound’s effects.
- Metabolomic profiling : Combine LC-MS with stable isotope labeling to track sulfur metabolism pathways .
- Cross-disciplinary collaboration : Integrate biochemical data with computational models (e.g., molecular dynamics simulations) .
Data Presentation and Reproducibility Guidelines
Q. What are best practices for presenting this compound data in peer-reviewed manuscripts?
- Tables : Include raw kinetic data (e.g., rate constants, error margins) and statistical analyses (ANOVA, p-values) .
- Figures : Use color-coded schemes to differentiate reaction pathways; avoid overcrowding with excessive structures .
- Supplemental Information : Provide crystallographic CIF files, NMR spectra, and computational input files for reproducibility .
Q. How can computational models complement experimental studies on this compound’s electronic properties?
- DFT calculations : Optimize geometries at the M06-2X/def2-TZVP level to predict charge distribution and frontier molecular orbitals .
- Solvent effects : Apply polarizable continuum models (PCM) to simulate dielectric environments .
- Validation : Benchmark computed redox potentials against cyclic voltammetry data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
